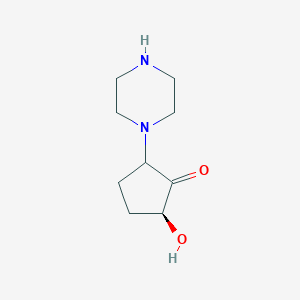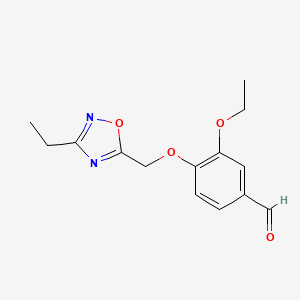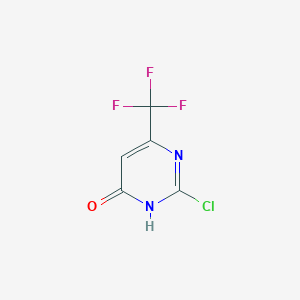
5-Bromo-2-chloro-3-fluoro-pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-3-fluoro-pyrazine is a heterocyclic compound with the molecular formula C4HBrClFN2 It is a derivative of pyrazine, characterized by the presence of bromine, chlorine, and fluorine atoms on the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-fluoro-pyrazine typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor pyrazine compound undergoes substitution reactions with halogenating agents such as bromine, chlorine, and fluorine sources under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and purification steps. The reaction conditions are optimized to achieve high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-3-fluoro-pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium fluoride, and other nucleophiles. Reaction conditions typically involve moderate temperatures and solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazines, while oxidation and reduction can produce oxides or dehalogenated pyrazines .
Scientific Research Applications
5-Bromo-2-chloro-3-fluoro-pyrazine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-fluoro-pyrazine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 5-Bromo-2-chloro-3-fluoropyridine
- 5-Bromo-2-chloro-3-fluorobenzene
- 5-Bromo-2-chloro-3-fluoropyrimidine
Comparison: Compared to these similar compounds, 5-Bromo-2-chloro-3-fluoro-pyrazine is unique due to its pyrazine ring structure, which imparts distinct chemical and biological properties. The presence of multiple halogen atoms also enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C4HBrClFN2 |
|---|---|
Molecular Weight |
211.42 g/mol |
IUPAC Name |
5-bromo-2-chloro-3-fluoropyrazine |
InChI |
InChI=1S/C4HBrClFN2/c5-2-1-8-3(6)4(7)9-2/h1H |
InChI Key |
KIWNZDJDRWPRSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)cyclopropanecarboxylic acid](/img/structure/B11814296.png)




![3-Benzothiazol-2-yl-4-[3-(4-chloro-phenoxy)-phenyl]-but-3-enoic acid](/img/structure/B11814346.png)




![A-D-ribofuranosylamino)-5-pyrimidinyl]-](/img/structure/B11814370.png)


